molecular formula C11H16O3 B14264178 Methyl 4-(3-oxocyclohexyl)but-2-enoate CAS No. 132559-62-7

Methyl 4-(3-oxocyclohexyl)but-2-enoate

Cat. No.: B14264178
CAS No.: 132559-62-7
M. Wt: 196.24 g/mol
InChI Key: RAWPNHYLDFGNOE-UHFFFAOYSA-N
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Description

Methyl 4-(3-oxocyclohexyl)but-2-enoate is an organic compound with a complex structure that includes a cyclohexyl ring, a ketone group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-oxocyclohexyl)but-2-enoate typically involves the reaction of cyclohexanone with methyl acrylate under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the cyclohexanone, followed by the addition of methyl acrylate to form the desired product through a Michael addition reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-oxocyclohexyl)but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(3-oxocyclohexyl)but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(3-oxocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the cyclohexyl ring provides structural stability. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(3-oxocyclohexyl)but-2-enoate is unique due to its combination of a cyclohexyl ring, a ketone group, and an ester functional group. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

132559-62-7

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 4-(3-oxocyclohexyl)but-2-enoate

InChI

InChI=1S/C11H16O3/c1-14-11(13)7-3-5-9-4-2-6-10(12)8-9/h3,7,9H,2,4-6,8H2,1H3

InChI Key

RAWPNHYLDFGNOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CCC1CCCC(=O)C1

Origin of Product

United States

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